N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide
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Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This would involve a study of how the compound reacts with other compounds. This includes the conditions required for the reaction, the products formed, and the type of reaction.Physical And Chemical Properties Analysis
This would include the study of properties like melting point, boiling point, solubility, color, odor, stability, etc.Safety And Hazards
This would involve a study of the compound’s toxicity, flammability, environmental impact, handling precautions, etc.
Future Directions
This would involve a discussion on the potential applications of the compound, areas of research that could be pursued, and how the compound could be modified or used in the future.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4OS/c1-3-15(2,8-18)21-13(22)12-7-23-14(20-12)19-11-5-9(16)4-10(17)6-11/h4-7H,3H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDQLWGHVZUNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CSC(=N1)NC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide |
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